Heptadec-8-ene
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Overview
Description
C17H34 . It is a long-chain alkene with a double bond located at the eighth carbon atom. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. Heptadec-8-ene is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadec-8-ene can be synthesized through several methods. One common approach involves the dehydration of heptadecanol using a strong acid like sulfuric acid. Another method includes the hydrogenation of heptadec-8-yne , where the triple bond is reduced to a double bond using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods: In industrial settings, this compound is often produced through the cracking of long-chain hydrocarbons . This process involves breaking down larger molecules into smaller ones using heat and pressure. The resulting mixture is then separated and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Heptadec-8-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptadecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The compound can be reduced to heptadecane using hydrogen gas in the presence of a catalyst such as Pd/C.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Heptadecanoic acid
Reduction: Heptadecane
Substitution: This compound dihalides
Scientific Research Applications
Heptadec-8-ene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: this compound is studied for its potential biological activities, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.
Industry: this compound is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of heptadec-8-ene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, triggering a cascade of biochemical reactions. For example, as a pheromone, it binds to olfactory receptors in insects, leading to behavioral changes. In chemical reactions, the double bond in this compound serves as a reactive site for various transformations, such as oxidation and reduction .
Comparison with Similar Compounds
Heptadec-8-ene can be compared with other similar alkenes, such as:
Hexadec-8-ene (C16H32): Similar structure but with one fewer carbon atom.
Octadec-9-ene (C18H36): Similar structure but with one additional carbon atom and the double bond at the ninth position.
Nonadec-10-ene (C19H38): Similar structure but with two additional carbon atoms and the double bond at the tenth position.
Uniqueness: this compound is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields .
Properties
IUPAC Name |
heptadec-8-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQKRILZMDQPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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